molecular formula C13H24N2O2 B2960521 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1286720-35-1

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No.: B2960521
CAS No.: 1286720-35-1
M. Wt: 240.347
InChI Key: GGPVYEMHRMXPBW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea is an organic compound with the molecular formula C13H24N2O2 and a molecular weight of 240.347. This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a hydroxypropyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-cyclopropyl-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and hydroxypropyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea involves its interaction with specific molecular targets within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea: This compound has a similar structure but includes a thiophen-2-yl group, which may confer different chemical and biological properties.

    Cyclohexylurea derivatives: These compounds share the cyclohexyl and urea moieties but differ in the substituents attached to the urea group, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(17,10-7-8-10)9-14-12(16)15-11-5-3-2-4-6-11/h10-11,17H,2-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPVYEMHRMXPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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